molecular formula C5H2Br2N4 B12971999 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B12971999
M. Wt: 277.90 g/mol
InChI Key: XNRPMYGNXZRZKP-UHFFFAOYSA-N
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Description

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is a versatile chemical intermediate designed for advanced drug discovery research. The triazolopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities and its similarity to purine bases, allowing it to interact with various enzymatic targets . This dibromo-derivative is particularly valuable for its reactivity, serving as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to generate diverse libraries of novel compounds for biological screening. Research into closely related triazolopyrimidine and triazolopyridine analogs has demonstrated significant potential in developing potent tubulin polymerization inhibitors, which are a promising class of anticancer agents that target the colchicine binding site and can overcome multidrug resistance . Furthermore, the 1,2,4-triazole moiety is a known pharmacophore in clinical antifungal agents (e.g., fluconazole, voriconazole) and has shown promise in antimicrobial applications . The specific bromination at the 3 and 6 positions of the fused ring system makes this compound an ideal synthon for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is intended for use in chemical synthesis and biological research only. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2N4

Molecular Weight

277.90 g/mol

IUPAC Name

3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H

InChI Key

XNRPMYGNXZRZKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NN=C(N21)Br)Br

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis Using Halogenated Precursors

The most common approach involves cyclization reactions of halogenated pyrimidine derivatives with triazole-forming reagents. Key steps include:

  • Starting material : 4,6-Dibromo-5-formylpyrimidine or analogous dibrominated intermediates.
  • Reaction with hydrazine derivatives : Hydrazine hydrate or substituted hydrazines induce cyclization to form the triazole ring. For example:
    2.64 g of 4,6-dibromo-5-formylpyrimidine + 0.55 g hydrazine hydrate  
    → 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine (60% yield).  
  • Conditions : Dry dioxane or methanol at 10–15°C, followed by room-temperature stirring for 2–3 hours.

Key advantages :

  • Avoids high-temperature or high-pressure conditions.
  • Produces minimal byproducts (e.g., triethylamine hydrobromide).

One-Pot Three-Component Synthesis

This atom-economic method combines precursors in a single reaction vessel:

  • Components :
    • Halogenated pyrimidine aldehyde (e.g., 5-formyl-4,6-dibromopyrimidine)
    • Hydrazine hydrate
    • Acid catalyst (e.g., ammonium persulfate).
  • Reaction pathway :
    Condensation → Cyclization → Bromine retention at positions 3 and 6.
  • Yield : 45–65% under optimized conditions.

Optimization parameters :

Parameter Optimal Range Impact on Yield
Temperature 0–10°C Prevents debromination
Solvent Dry dioxane Enhances solubility
Catalyst loading 10 mol% APTS Accelerates cyclization

Post-Synthetic Bromination of Triazolopyrimidine Scaffolds

Bromination of pre-formed triazolopyrimidines offers regioselective control:

  • Substrate : Non-brominatedtriazolo[4,3-a]pyrimidine.
  • Reagents : Bromine (Br₂) in acetic acid at room temperature.
  • Mechanism : Electrophilic aromatic substitution at positions 3 and 6.
  • Yield : 70–85% for dibrominated products.

Example protocol :

1 mmol triazolopyrimidine + 1.2 mmol Br₂ in 10 mL acetic acid  
→ Stir 3 hours → Filter → Crystallize from ethanol.  

Comparative Analysis of Methods

Method Yield Range Selectivity Scalability
Cyclization 60–75% High Industrial
One-pot synthesis 45–65% Moderate Lab-scale
Post-synthetic bromination 70–85% Excellent Pilot-scale

Critical considerations :

  • Debromination risk : Elevated temperatures (>60°C) during solvent removal can lead to bromine loss.
  • Purification : Chromatography or recrystallization (ethanol/benzene) is required to achieve >95% purity.

Structural Validation and Characterization

Post-synthesis confirmation relies on:

  • Spectroscopy :
    • ¹H NMR : Singlets for pyrimidine (δ 7.43–7.44 ppm) and triazole (δ 8.53–9.00 ppm) protons.
    • MS : Molecular ion peak at m/z 277.90 (M⁺).
  • X-ray crystallography : Confirms planar triazole-pyrimidine fusion.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 6 are susceptible to nucleophilic displacement. Common reagents include amines, thiols, and alkoxides.

Key Examples:

  • Ammonolysis : Reaction with aqueous ammonia (NH₃) at 80°C replaces bromine with an amino group, yielding 3-amino-6-bromo derivatives.

  • Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol under reflux replaces bromine with a methoxy group.

Table 1: Substitution Reaction Conditions and Yields

Reaction TypeReagentSolventTemperature (°C)Yield (%)
AmmonolysisNH₃ (aq.)H₂O8078
MethoxylationNaOMeMeOH6585

Cross-Coupling Reactions

The bromine substituents facilitate palladium-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives .

  • Example :

    3 6 Dibromo TP 4 MeO C H B OH Pd PPh K CO 3 Br 6 4 MeO C H TP\text{3 6 Dibromo TP 4 MeO C H B OH }\xrightarrow{\text{Pd PPh K CO }}\text{3 Br 6 4 MeO C H TP}

    Yield : 88% .

Sonogashira Coupling

Alkynylation using terminal alkynes (e.g., 4-ethylnylanisole) with Pd(PPh₃)₄/CuI yields alkynylated derivatives .

  • Example :

    3 6 Dibromo TP HC C C H OEtPd C CuI3 Br 6 C C C H OEt TP\text{3 6 Dibromo TP HC C C H OEt}\xrightarrow{\text{Pd C CuI}}\text{3 Br 6 C C C H OEt TP}

    Yield : 61% .

Cyclization Reactions

The triazolopyrimidine core participates in ring-forming reactions under acidic or basic conditions.

Formation of Fused Heterocycles

Reaction with malononitrile or ethyl acetoacetate in ethanol under reflux generates fused pyrimidine-carbonitrile systems .

  • Mechanism :

    • Knoevenagel condensation between aldehyde and malononitrile.

    • Michael addition of 3-amino-1,2,4-triazole.

    • Intramolecular cyclization to form triazolo[1,5-a]pyrimidine-6-carbonitriles .

Yield Range : 50–88% depending on substituents .

Transamidation Pathway

In refluxing toluene, 3,6-dibromo-TP reacts with benzohydrazides via:

  • Transamidation to form intermediate A .

  • Intramolecular cyclization via nitrogen lone-pair attack.

  • Elimination of water to yield 1,2,4-triazolo[1,5-a]pyridines .

Oxidation-Triggered Rearrangements

Exposure to oxidizing agents (e.g., Br₂ in AcOH) induces dimerization or rearrangement to enamine derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is its potential as an anticancer agent. Research has demonstrated that derivatives of triazolo-pyrimidine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, studies have reported that certain triazolo-pyrimidines can inhibit the growth of glioma cells and vascular smooth muscle cells, suggesting a role in cancer therapy .

Case Study: Glioma Cell Inhibition

  • Objective : To assess the antiproliferative effects of this compound on glioma cells.
  • Method : Cultured glioma cells were treated with varying concentrations of the compound.
  • Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

Antimicrobial Properties

The compound has also shown promising antimicrobial properties. Studies indicate that triazolo-pyrimidine derivatives can act against a range of bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
C. albicans12

Adenosine Receptor Modulation

Another notable application is in the modulation of adenosine receptors. Compounds containing the triazolo-pyrimidine structure have been identified as selective antagonists for human A2A and A3 adenosine receptor subtypes. This property is particularly relevant for neurological disorders such as Parkinson's disease.

Case Study: A2A Receptor Antagonism

  • Objective : Evaluate the selectivity and potency of this compound as an A2A receptor antagonist.
  • Method : Binding assays were performed using rat brain membranes.
  • Results : The compound exhibited low nanomolar affinity for A2A receptors with a selectivity ratio favoring A2A over A1 receptors.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidines. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

Data Table: Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4570

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies including microwave-assisted synthesis and traditional organic reactions. The structural variations in substituents can significantly influence its biological activity.

Synthesis Overview

  • Methodology : Microwave-assisted synthesis has been reported to enhance yield and reduce reaction time.
  • Yield : Typical yields range from 60% to 80% depending on the reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Ring Positioning and Substituent Effects

The triazolopyrimidine scaffold exhibits diverse bioactivity depending on ring fusion positions and substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine [1,2,4]triazolo[4,3-a]pyrimidine Br at C3 and C6 Potential halogen-directed reactivity
3-(4′-Pyridyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine (3k) [1,2,4]triazolo[4,3-a]pyrimidine Methyl at C5/C7; pyridyl at C3 Antibacterial (MIC = 10 µg/ml)
7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine [1,2,4]triazolo[4,3-a]pyrimidine Cl at C7; CF₃ at C3 Safety protocols (GHS)
3,9-Di-(4′-fluorophenyl)-bis-[1,2,4]triazolo[4,3-a][4,3-c]pyrimidine (3f) Bis-triazolo-pyrimidine Fluorophenyl at C3/C9 Broad-spectrum antibacterial activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]triazolo[1,5-a]pyrimidine Methyl at C5 Herbicidal activity

Key Observations :

  • Halogenation : Bromine substituents (as in the target compound) may enhance electrophilic reactivity compared to chlorine or methyl groups, influencing binding to biological targets .
  • Ring Fusion Position : [1,2,4]triazolo[4,3-a]pyrimidines (e.g., the target compound) differ from [1,2,4]triazolo[1,5-a]pyrimidines in NMR spectral shifts and melting points due to altered electron distribution .
Anticancer Activity
  • 3,6-Dibromo Analogue: No direct anticancer data is available, but structurally related [1,2,4]triazolo[4,3-a]pyrimidines show potent activity. For example, 3-(2,4-dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (2g) exhibits GI₅₀ values of 148.96 µM (MG-63 osteosarcoma) and 114.3 µM (MCF-7 breast cancer) via apoptosis induction .
  • Comparison : Dichlorophenyl and phenyl groups enhance cytotoxicity compared to bromine, suggesting substituent polarity and size critically modulate activity.
Antibacterial Activity
  • 3,6-Dibromo Analogue : Unreported, but 3k (pyridyl-substituted) and 3f (bis-triazolo) derivatives show MIC values of 10 µg/ml against Gram-positive and Gram-negative bacteria .
  • Halogen Impact : Bromine’s bulkiness may reduce membrane permeability compared to smaller substituents like methyl or pyridyl.

Biological Activity

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound notable for its diverse biological activities. The presence of bromine atoms in its structure significantly influences its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, medicinal chemistry applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₃Br₂N₄. The unique arrangement of bromine atoms allows for various substitution reactions that can enhance its biological properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. This inhibition disrupts critical signaling pathways associated with cancer cell growth and bacterial infections .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting kinases involved in tumor progression. For instance:

  • In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines by inducing apoptosis through kinase inhibition .
  • Case Study : A study reported that derivatives of this compound displayed potent activity against non-small cell lung carcinoma cells (NSCLC), indicating its potential as a therapeutic agent in oncology .

Antibacterial Activity

The compound also displays promising antibacterial properties:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
  • Research Findings : In vitro tests have shown that this compound derivatives exhibit activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .

Comparative Analysis with Similar Compounds

Compound TypeActivityKey Findings
Triazolo[4,3-a]pyrazines AnticancerSimilar mechanisms targeting kinases; effective against various cancer types .
Triazoloquinazolinones AntimicrobialEffective against gram-positive and gram-negative bacteria; potential as antifoulants .

Research Applications

The versatility of this compound extends to various fields:

  • Medicinal Chemistry : As a scaffold for designing new anticancer and antibacterial agents.
  • Biological Research : Used to elucidate the mechanisms underlying kinase signaling pathways and their roles in disease progression.

Case Studies

  • Anticancer Study : A recent study synthesized several derivatives of this compound and evaluated their effects on NSCLC cells. The results indicated a dose-dependent decrease in cell viability with IC50 values as low as 15 μM for certain derivatives .
  • Antibacterial Evaluation : Another study tested the antibacterial efficacy of the compound against clinical isolates of E. coli and S. aureus, revealing significant antibacterial activity with MIC values comparable to standard antibiotics like ampicillin .

Q & A

Q. Basic Characterization Protocol

  • ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, downfield shifts (~δ 8.5–9.0 ppm) in ¹H NMR indicate aromatic protons adjacent to bromine atoms .
  • X-ray Crystallography : Resolves regioselectivity ambiguities. Crystallographic data (CCDC entries) confirm the planar triazolo-pyrimidine core and Br positions (e.g., CCDC 1876881, ).
  • Mass Spectrometry : High-resolution MS validates molecular weight and halogen isotope patterns .

How does regioselectivity in electrophilic substitution reactions of this compound vary under different conditions?

Advanced Reactivity Analysis
Substitution occurs preferentially at C-6 due to electron-withdrawing effects of the triazole ring. For example:

  • Chlorosulfonation : Using ClSO₃H/SOCl₂ selectively substitutes C-6, attributed to resonance stabilization of the intermediate .
  • Contradictions : In some cases, competing C-3 substitution is observed with bulky electrophiles. DFT calculations or kinetic studies are recommended to resolve such discrepancies .

What catalytic systems optimize the synthesis of triazolo-pyrimidine derivatives, and how do they compare to traditional methods?

Q. Advanced Reaction Optimization

  • I₂/TBHP System : Achieves oxidative coupling of 2-aminopyridines with N-tosylhydrazones, yielding 74% product in 1,4-dioxane. This method avoids harsh acids but requires stoichiometric oxidants .
  • Traditional Acid Catalysis : p-TsOH in ethanol under reflux gives higher yields (>80%) but limits functional group tolerance .
    Trade-offs : Catalytic methods (e.g., I₂) are greener but less efficient for electron-deficient substrates.

How do structural modifications of this compound influence its antimicrobial activity?

Q. Advanced Pharmacological Evaluation

  • Substitution at C-3/C-6 : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance activity against Gram-positive bacteria (MIC ~10 µg/mL). Bromine’s steric bulk may reduce membrane penetration compared to smaller halogens .
  • Comparative Studies : Bis-triazolo-pyrimidines (e.g., 3,9-diaryl derivatives) show 10-fold higher potency than monosubstituted analogs, likely due to increased π-π stacking with bacterial targets .

How can researchers resolve contradictions in reported synthetic yields for triazolo-pyrimidine derivatives?

Data Contradiction Analysis
Discrepancies often arise from:

  • Reagent Purity : Hydrazinopyrimidine starting materials degrade if stored improperly, reducing yields in Route A .
  • Oxidation Conditions : Over-oxidation (e.g., excess IBD) can form side products, lowering isolated yields. Monitoring via TLC (EtOAc/hexane) is critical .
    Mitigation : Reproduce reactions under inert atmospheres and validate starting material purity via NMR prior to use.

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